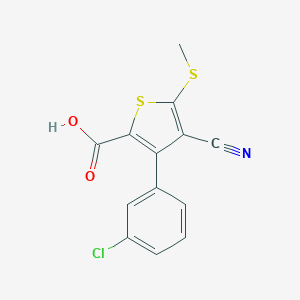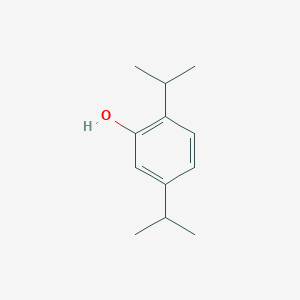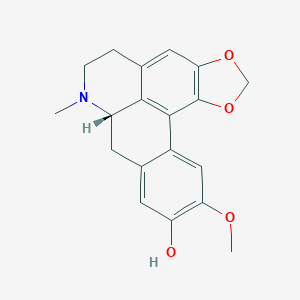![molecular formula C12H11FN2O2 B050455 5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione CAS No. 125111-04-8](/img/structure/B50455.png)
5-Fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzyl)-5-fluorouracil: is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to uracil, a naturally occurring nucleobase in RNA. The compound features a fluorine atom at the 5-position and a 4-methylbenzyl group at the 1-position of the uracil ring. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-5-fluorouracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil and 4-methylbenzyl chloride.
Fluorination: The uracil is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 5-fluorouracil is then alkylated at the 1-position with 4-methylbenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.
Industrial Production Methods: Industrial production of 1-(4-Methylbenzyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-Methylbenzyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives.
科学研究应用
Chemistry: 1-(4-Methylbenzyl)-5-fluorouracil is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, including nucleic acids and proteins. It serves as a probe to investigate the effects of fluorination on molecular recognition and binding.
Medicine: 1-(4-Methylbenzyl)-5-fluorouracil is explored for its potential as an anticancer agent. Its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug, makes it a candidate for further investigation in cancer treatment.
Industry: The compound finds applications in the development of specialty chemicals and materials, including fluorinated polymers and coatings.
作用机制
The mechanism of action of 1-(4-Methylbenzyl)-5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The fluorine atom at the 5-position enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate (TTP), causing DNA damage and cell death. The 4-methylbenzyl group further modulates the compound’s pharmacokinetic properties, improving its stability and bioavailability.
相似化合物的比较
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but lacking the 4-methylbenzyl group.
1-(4-Methylbenzyl)uracil: Similar structure but without the fluorine atom, resulting in different biological activity.
1-Benzyl-5-fluorouracil: Similar structure but with a benzyl group instead of a 4-methylbenzyl group, affecting its pharmacological properties.
Uniqueness: 1-(4-Methylbenzyl)-5-fluorouracil is unique due to the combined presence of the fluorine atom and the 4-methylbenzyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to its analogs.
属性
CAS 编号 |
125111-04-8 |
|---|---|
分子式 |
C12H11FN2O2 |
分子量 |
234.23 g/mol |
IUPAC 名称 |
5-fluoro-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-9(5-3-8)6-15-7-10(13)11(16)14-12(15)17/h2-5,7H,6H2,1H3,(H,14,16,17) |
InChI 键 |
POACFNLCTNKXFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
规范 SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



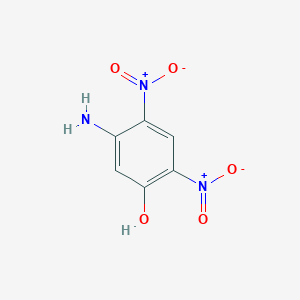
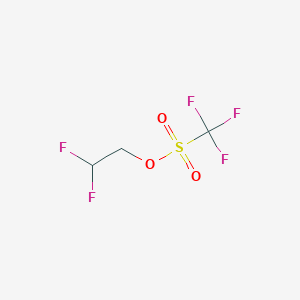

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

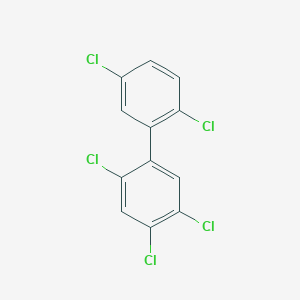
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
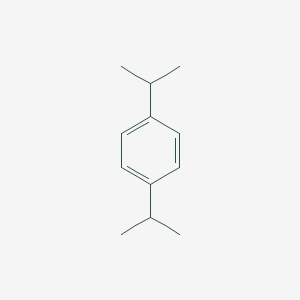
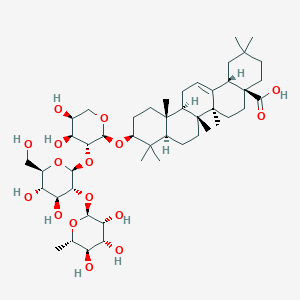
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
